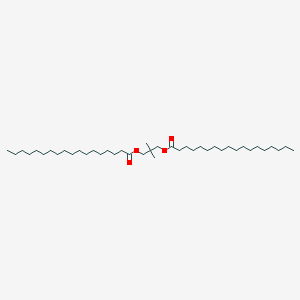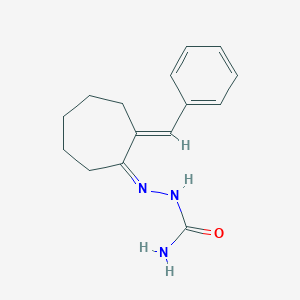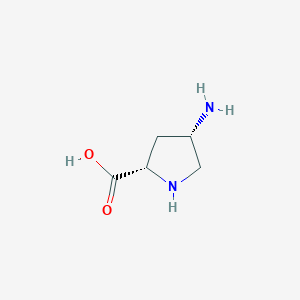
Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester, also known as dimethyl adipate, is a colorless, odorless liquid that is commonly used in chemical synthesis. This compound has a wide range of applications in various fields, including the pharmaceutical, cosmetic, and polymer industries.
作用機序
The mechanism of action of Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate is not well understood. However, it is believed that it acts as a plasticizer by reducing the intermolecular forces between polymer chains, thus increasing their flexibility. In addition, it has been suggested that Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate may act as a surfactant, reducing the surface tension of the polymer and increasing its wettability.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. It has also been shown to have low acute toxicity and is not considered to be a carcinogen or mutagen.
実験室実験の利点と制限
Dimethyl adipate has several advantages as a solvent and plasticizer for lab experiments. It has a low toxicity and is easy to handle. It is also readily available and relatively inexpensive. However, it has some limitations. It has a low boiling point and a high vapor pressure, which can make it difficult to handle in certain situations. In addition, it has a low solubility in water, which limits its use as a solvent for hydrophilic compounds.
将来の方向性
There are several future directions for the use of Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate in scientific research. One potential application is in the synthesis of biodegradable polymers for use in biomedical applications. Another potential application is in the development of new surfactants and emulsifiers for use in the food and cosmetic industries. In addition, further research is needed to better understand the mechanism of action of Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate and its potential applications in various fields.
Conclusion:
In conclusion, Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate is a versatile compound that has a wide range of applications in various fields. It is commonly used as a solvent, plasticizer, and intermediate for the synthesis of various compounds. While there is limited information available on its biochemical and physiological effects, it is considered to be non-toxic and non-irritating. Further research is needed to better understand its mechanism of action and potential applications in various fields.
合成法
Dimethyl adipate can be synthesized through the esterification reaction between adipic acid and methanol. In this reaction, adipic acid and methanol are mixed in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds at a temperature of around 60-80°C and atmospheric pressure. After the reaction is complete, the mixture is cooled and the Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate is separated from the reaction mixture through distillation.
科学的研究の応用
Dimethyl adipate has been extensively used in scientific research as a solvent, plasticizer, and intermediate for the synthesis of various compounds. It has been used in the synthesis of biodegradable polymers such as poly(lactic acid) and poly(hydroxyalkanoates). It has also been used as a solvent for the extraction of natural products from plants and microorganisms. In addition, Octadecanoic acid, 2,2-dimethyl-1,3-propanediyl ester adipate has been used as a plasticizer for polyvinyl chloride (PVC) and other polymers.
特性
CAS番号 |
15196-51-7 |
|---|---|
分子式 |
C41H80O4 |
分子量 |
637.1 g/mol |
IUPAC名 |
(2,2-dimethyl-3-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C41H80O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(42)44-37-41(3,4)38-45-40(43)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-38H2,1-4H3 |
InChIキー |
WZZRCFLIGSUOOC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCCCCCCCC |
その他のCAS番号 |
15196-51-7 |
同義語 |
Dioctadecanoic acid 2,2-dimethyl-1,3-propanediyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)



